4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
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Overview
Description
4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an amino group, a chloro substituent, and a trifluoromethylphenyl group attached to the pyridazinone ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the pyridazinone ring can be carried out using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro substituent or the pyridazinone ring, resulting in dechlorination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts, or chemical reduction using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Functionalized derivatives with various substituents replacing the amino or chloro groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2-phenylpyridazin-3(2H)-one: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
4-Amino-5-chloro-2-(4-methylphenyl)pyridazin-3(2H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
4-Amino-5-chloro-2-(4-fluorophenyl)pyridazin-3(2H)-one: Substitutes a fluorine atom for the trifluoromethyl group, leading to variations in its pharmacological profile.
Uniqueness
The presence of the trifluoromethyl group in 4-Amino-5-chloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
CAS No. |
923027-45-6 |
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Molecular Formula |
C11H7ClF3N3O |
Molecular Weight |
289.64 g/mol |
IUPAC Name |
4-amino-5-chloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C11H7ClF3N3O/c12-8-5-17-18(10(19)9(8)16)7-3-1-6(2-4-7)11(13,14)15/h1-5H,16H2 |
InChI Key |
XRIDXFLLHVGVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)N |
Origin of Product |
United States |
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